REACTION_CXSMILES
|
[C:1]1([NH:15][C:16](=[O:22])[C:17]([O:19]CC)=[O:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[C:9]([O:11]CC)=[O:10])[CH:2]=1.Cl>[OH-].[Na+].O>[C:1]1([NH:15][C:16](=[O:22])[C:17]([OH:19])=[O:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[C:9]([OH:11])=[O:10])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol (0.46 grams, M. P. 240° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)NC(C(=O)O)=O)NC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |